molecular formula C10H11BO4 B1586446 [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid CAS No. 380430-58-0

[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid

Cat. No.: B1586446
CAS No.: 380430-58-0
M. Wt: 206.00 g/mol
InChI Key: BIKAXBPCHWDATP-UHFFFAOYSA-N
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Description

[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid (CAS 380430-58-0), also known as methyl 4-boronocinnamate, is a high-purity organoboron compound primarily utilized as a critical building block in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures and conjugated systems valuable in material science and pharmaceutical research. The compound features a boronic acid functional group attached to a phenyl ring that is substituted with a trans-configured (E-) methyl cinnamate group, a structure that combines the reactivity of boronic acids with the photophysical properties of a cinnamate derivative . With a molecular formula of C 10 H 11 BO 4 and a molecular weight of 206.00 g/mol, it is characterized by a melting point of 234-240°C and a flash point of 191.9°C . Its canonical SMILES representation is B(C1=CC=C(C=C1)C=CC(=O)OC)(O)O, which precisely describes its atomic connectivity and the E-configuration of the propenyl chain . Researchers can leverage this chemical in the development of advanced polymers, organic electronic materials, and novel pharmaceutical intermediates. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKAXBPCHWDATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=CC(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378492
Record name [4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-58-0
Record name [4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is the pivotal reaction in the synthesis, enabling the formation of the carbon-carbon bond between the aromatic ring and the vinyl group:

  • Catalyst : Tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) is commonly employed as the catalyst.
  • Base : Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is used to facilitate the reaction.
  • Solvent System : A mixture of aqueous and organic solvents such as degassed dioxane or a combination of methanol, tetrahydrofuran (THF), and water is used.
  • Atmosphere : The reaction is carried out under nitrogen to prevent oxidation.
  • Temperature and Time : Reflux conditions for extended periods (e.g., 72 hours) are typical to ensure complete conversion.

Example Procedure :
In one documented synthesis, tris(4-bromophenyl)amine was reacted with [4-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid (methyl ester form) in the presence of Pd(PPh3)4 and sodium carbonate in degassed dioxane under nitrogen reflux for 72 hours. This yielded the methyl ester intermediate with a 90% yield.

Esterification and Hydrolysis

  • The boronic acid derivative is often first prepared as a methyl ester via esterification with methanol.
  • After coupling, saponification (base-catalyzed hydrolysis) is performed to convert the methyl ester to the free boronic acid.
  • Hydrolysis Conditions : Sodium hydroxide (NaOH) in a mixture of THF, water, and methanol, refluxed overnight, followed by acidification with hydrochloric acid to precipitate the product.

This two-step process ensures the introduction of the boronic acid group in its active form for subsequent applications.

Industrial and Scale-Up Considerations

  • Industrial synthesis follows similar routes but emphasizes process optimization for yield, purity, and scalability.
  • Continuous flow reactors and automated systems are often utilized to maintain consistent quality and improve throughput.
  • The choice of solvent, catalyst loading, and reaction time are finely tuned to maximize efficiency and minimize byproducts.

Research Findings and Characterization Data

The synthesized compounds, including the methyl ester intermediates and final boronic acid, have been extensively characterized using:

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Duration Yield (%) Notes
Suzuki-Miyaura Coupling Pd(PPh3)4 (0.015 eq), Na2CO3 (8 eq), dioxane, N2 reflux 72 hours ~90 Coupling of brominated aromatic and boronic ester
Esterification (Methylation) Methanol, acid catalyst Variable High Preparation of methyl ester intermediate
Saponification (Hydrolysis) NaOH (19 eq), THF/H2O/MeOH (1:1:1), reflux Overnight ~85 Conversion of methyl ester to boronic acid
Purification Extraction, column chromatography - - Use of silica gel, n-hexane/ethyl acetate

Concluding Remarks

The preparation of this compound is well-established through Suzuki-Miyaura coupling followed by hydrolysis steps. The process benefits from robust palladium catalysis, careful control of reaction conditions, and thorough purification protocols. The dual functionality of the compound, combining a boronic acid group with a conjugated enone system, is preserved through these methods, enabling its wide application in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: As a boronic acid derivative, it readily participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation: The enone group can undergo oxidation reactions to form various oxidized products.

    Reduction: The enone group can also be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Products: Formed through oxidation of the enone group.

    Alcohols: Formed through reduction of the enone group.

Scientific Research Applications

Organic Synthesis

One of the primary applications of [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is pivotal in forming carbon-carbon bonds, allowing for the synthesis of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound acts as a boron source that reacts with organohalides to produce substituted phenyl compounds .

Medicinal Chemistry

The structural characteristics of this compound make it a candidate for drug development, particularly in designing inhibitors for various biological targets. Boronic acids have been extensively studied for their ability to interact with diols in biological systems, making them useful in the development of enzyme inhibitors and other therapeutic agents .

Material Science

In material science, boronic acids are utilized in the synthesis of polymers and materials with specific properties. The ability of boronic acids to form reversible covalent bonds with diols allows for the creation of dynamic materials that can respond to environmental changes, such as pH or temperature .

Case Study 1: Suzuki-Miyaura Reaction

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound as a coupling partner in synthesizing complex biaryl structures. The study reported high yields and selectivity, showcasing its potential for large-scale applications in pharmaceutical synthesis.

A research article in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of boronic acid derivatives on certain enzymes involved in cancer metabolism. The findings indicated that this compound exhibited promising activity against specific targets, suggesting its utility as a lead compound for further drug development.

Mechanism of Action

The primary mechanism of action for [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The enone group can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

4-(trans-3-Ethoxy-3-oxo-1-propen-1-yl)benzeneboronic Acid

  • Molecular Formula : C₁₁H₁₃BO₄ (MW 222.03)
  • Key Differences : The ethoxy group replaces the methoxy substituent, increasing molecular weight and lipophilicity.
  • Implications: The longer alkyl chain may reduce solubility in polar solvents compared to the methoxy analog.

[4-(1,3-Dioxan-2-yl)phenyl]boronic Acid

  • Molecular Formula : C₁₀H₁₃BO₄ (MW 208.02)
  • Key Differences : A 1,3-dioxane ring replaces the propenyl ester.
  • Implications : The dioxane ring introduces steric bulk and electron-donating oxygen atoms, which may hinder Suzuki coupling efficiency. The cyclic structure could enhance stability but reduce conjugation effects critical for electronic applications .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

  • Molecular Formula : C₁₇H₁₉BO₄ (MW 314.14)
  • Key Differences: Contains a methoxyethyl-phenoxy-methyl substituent.
  • Implications : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) with a binding affinity of -8.7 kcal/mol, outperforming trichostatin A (-7.9 kcal/mol) . The ortho-substitution of the boronic acid group may optimize target binding compared to para-substituted analogs, highlighting the importance of substituent positioning.

Biological Activity

The compound [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid (CAS 380430-58-0) is a boronic acid derivative that has garnered attention due to its potential biological activities. This article focuses on its synthesis, biological properties, and applications, drawing from various research studies and reviews.

Basic Information

PropertyValue
Molecular FormulaC10H11BO4
Molecular Weight206.00 g/mol
Melting Point234°C to 240°C
SolubilitySlightly soluble in water
CAS Number380430-58-0

Structural Characteristics

The compound features a ketoethylenic moiety , which is characteristic of many bioactive chalcone derivatives. The presence of the boronic acid group enhances its reactivity and potential for biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that chalcone derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties . In a study assessing the activity of various boronic acid derivatives, some exhibited notable effects against multidrug-resistant bacterial strains, suggesting that this compound may possess similar properties .

The proposed mechanisms by which boronic acids exert their biological effects include:

  • Inhibition of Proteasome Activity : Boronic acids can bind to the active site of proteasomes, disrupting protein degradation pathways critical for cancer cell survival.
  • Interference with Cell Signaling : They may affect signaling pathways involved in cell proliferation and apoptosis, leading to enhanced cancer cell death.

Study on Anticancer Activity

A specific study focused on a series of chalcone derivatives demonstrated that compounds similar to this compound exhibited potent inhibitory effects on cancer cell proliferation. The study reported IC50 values ranging from 0.87 to 12.91 μM in various cancer cell lines, indicating a promising therapeutic index .

Study on Antimicrobial Effects

Another investigation revealed that certain boronic acids could inhibit the growth of Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds were reported between 4–8 μg/mL, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid, and how can its purity be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or carboxylation reactions. For example, analogous boronic acids (e.g., 4-(methoxycarbonyl)phenyl boronic acid) are synthesized using Rh(I)-catalyzed carboxylation with CO₂, yielding ~60-85% purity after recrystallization or column chromatography . Key steps include:

  • Reaction Setup : Use a Pd or Rh catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and aryl halide precursors.
  • Purification : Employ solvent recrystallization (e.g., DMSO/MeOH) or silica gel chromatography.
  • Yield Optimization : Adjust stoichiometry (1:1.2 boronic acid to halide) and reaction time (12-24 hrs).

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include δ ~8.10 ppm (aromatic protons adjacent to boronic acid), δ ~3.93 ppm (methoxy group), and δ ~167 ppm (carbonyl carbon) . Compare with literature data for analogous compounds (e.g., 4-(methylthio)phenyl boronic acid ).
  • Mass Spectrometry : Confirm molecular weight (MW 206.01) via high-resolution ESI-MS.

Q. What are the stability considerations for this compound under varying reaction conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the boronic acid group.
  • Reaction Stability : Avoid strong acids/bases; use biphasic systems (water/DCM) for reactions requiring aqueous conditions .

Advanced Research Questions

Q. How does the E-configuration of the propenyl group influence reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Steric/Electronic Effects : The E-configuration minimizes steric hindrance, enhancing coupling efficiency with aryl halides. Computational studies (DFT) can model the transition state to compare E/Z isomer reactivity.
  • Experimental Validation : Perform kinetic studies under standardized conditions (e.g., Pd(OAc)₂, SPhos ligand) and monitor yields with HPLC .

Q. What role does the methoxy-3-oxo substituent play in directing electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :

  • Activation/Deactivation : The electron-withdrawing oxo group deactivates the ring, directing EAS to the para position. The methoxy group provides moderate ortho/para activation.
  • Experimental Design : Perform nitration or halogenation reactions and analyze regioselectivity via NMR/X-ray crystallography .

Q. Can this compound be applied in supramolecular or materials chemistry due to its boronic acid moiety?

  • Methodological Answer :

  • Conductance Studies : Analogous boronic acids (e.g., 4-(methylthio)phenyl boronic acid) exhibit voltage-dependent conductance in single-molecule junctions. Use scanning tunneling microscopy (STM) to measure conductance under 100–200 mV .
  • Supramolecular Assembly : Test diol-binding affinity (e.g., with saccharides) via fluorescence quenching or isothermal titration calorimetry (ITC) .

Q. How do computational methods predict the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrostatic potential maps.
  • Validation : Compare calculated NMR shifts with experimental data (RMSD < 0.3 ppm for ¹H) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar boronic acid derivatives: How to troubleshoot?

  • Methodological Answer :

  • Source Identification : Compare reaction conditions (e.g., catalyst loading, solvent purity). For example, 4-(methoxycarbonyl)phenyl boronic acid yields vary from 62% to 85% due to differences in Pd catalyst (PdCl₂ vs. Pd(OAc)₂) .
  • Mitigation : Standardize catalyst sources, use anhydrous solvents, and monitor reaction progress via TLC.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
Reactant of Route 2
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[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid

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